molecular formula C13H9BrN2O2 B5518720 3-(5-bromofuran-2-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole

3-(5-bromofuran-2-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5518720
M. Wt: 305.13 g/mol
InChI Key: BSEYQWSYIXNDMN-UHFFFAOYSA-N
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Description

3-(5-bromofuran-2-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H9BrN2O2 and its molecular weight is 305.13 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(5-bromo-2-furyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is 303.98474 g/mol and the complexity rating of the compound is 292. The solubility of this chemical has been described as 1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Several studies have focused on the synthesis of furan and oxadiazole derivatives due to their strong antibacterial activities against microorganisms like Staphylococcus aureus. For instance, compounds related to 3-(5-bromo-2-furyl)-5-(2-methylphenyl)-1,2,4-oxadiazole have been synthesized, demonstrating significant antibacterial potency, highlighting the potential of these compounds in developing new antimicrobial agents (Hirao, Kato, & Hirota, 1971; Hirao & Kato, 1971).

Synthetic Methodologies

Research has also been directed towards developing efficient synthesis methods for these compounds. For example, microwave irradiation techniques have been employed to synthesize 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, offering advantages such as high yield, increased reaction rates, and simplified work-up procedures (Li Zheng, 2004). Such methodologies are vital for facilitating the production of these compounds for further biological evaluation.

Biological Activity Evaluation

Apart from antibacterial properties, derivatives of 3-(5-bromo-2-furyl)-5-(2-methylphenyl)-1,2,4-oxadiazole have been explored for various biological activities. A notable study synthesized novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs, evaluating their in vitro antifungal activity. These compounds exhibited promising activity against fungi such as Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, indicating their potential as antifungal agents (Terzioğlu Klip et al., 2010).

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2/c1-8-4-2-3-5-9(8)13-15-12(16-18-13)10-6-7-11(14)17-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEYQWSYIXNDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667616
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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